

An In-Depth Technical Guide to N-Boc-N-methyl-L-tyrosine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Boc-N-Me-Tyr-OH*

Cat. No.: *B019121*

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N-methyl-L-tyrosine is a synthetically modified amino acid derivative that serves as a crucial building block in modern peptide synthesis and drug discovery. The incorporation of both a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl group on the alpha-amine introduces specific, desirable characteristics. The Boc group provides temporary protection of the amine functionality, preventing unwanted side reactions during peptide coupling, and can be selectively removed under acidic conditions. The N-methylation significantly alters the peptide backbone's conformational properties, reduces susceptibility to enzymatic degradation, and can enhance cell permeability and oral bioavailability of the final peptide therapeutic. This guide provides a comprehensive overview of the essential physicochemical data, analytical methodologies, and synthetic applications for N-Boc-N-methyl-L-tyrosine.

Core Structural Features

The unique attributes of N-Boc-N-methyl-L-tyrosine stem from its specific chemical modifications, which are foundational to its utility in advanced chemical synthesis.

Caption: Chemical structure of N-Boc-N-methyl-L-tyrosine.

Physicochemical Characterization

Precise knowledge of the physicochemical properties of N-Boc-N-methyl-L-tyrosine is fundamental for its effective use in synthesis, ensuring reproducibility and scalability. These properties dictate the choice of solvents for reactions and purification, appropriate storage conditions, and the analytical techniques required for quality control.

Property	Value	Source(s)
CAS Number	82038-34-4	[1]
Molecular Formula	C ₁₅ H ₂₁ NO ₅	[1]
Molecular Weight	295.33 g/mol	[2] [3]
Appearance	White to off-white solid/powder	[2]
Melting Point	100-104 °C	[4]
Solubility	Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4] [5]
Storage Temperature	2-8°C, Sealed in dry conditions	[5]

Analytical Validation Workflow

A multi-step analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of N-Boc-N-methyl-L-tyrosine before its inclusion in sensitive applications like peptide synthesis. Each step provides orthogonal data, creating a robust and self-validating quality control system.

Caption: A typical analytical workflow for the validation of N-Boc-N-methyl-L-tyrosine.

Spectroscopic and Chromatographic Profiles

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for unambiguous structure elucidation.

- ¹H NMR: Provides information on the number and environment of protons. Expected signals include those for the Boc group (a singlet around 1.4 ppm), the N-methyl group, aromatic

protons of the tyrosine side chain, and the alpha- and beta-protons of the amino acid backbone.[6]

- ^{13}C NMR: Confirms the carbon skeleton of the molecule, with characteristic peaks for the carbonyls of the Boc group and the carboxylic acid, the aromatic carbons, and the aliphatic carbons.

2. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can further validate the elemental composition. The expected molecular ion peak would correspond to the compound's molecular formula, $\text{C}_{15}\text{H}_{21}\text{NO}_5$.[3]

3. High-Performance Liquid Chromatography (HPLC) HPLC is the industry standard for determining the purity of amino acid derivatives. A reversed-phase HPLC method is typically employed.

- Rationale: This technique separates the target compound from any starting materials, by-products, or degradation products based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is assessed by the area percentage of the main peak.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of an N-Boc-N-methyl-L-tyrosine sample.

Instrumentation & Reagents:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Sample: N-Boc-N-methyl-L-tyrosine dissolved in a suitable solvent (e.g., 50:50 Acetonitrile/Water)

Procedure:

- System Preparation: Equilibrate the HPLC system and column with the starting mobile phase composition.
- Sample Preparation: Accurately weigh and dissolve a small amount of the compound in the solvent to a concentration of ~1 mg/mL.
- Injection: Inject a defined volume (e.g., 10 μ L) of the sample onto the column.
- Elution: Run a linear gradient, for example, from 10% B to 90% B over 20 minutes.
- Detection: Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
- Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Purity levels of $\geq 98\%$ are common for synthesis-grade material.[\[7\]](#)

Applications in Peptide Synthesis

The primary application of N-Boc-N-methyl-L-tyrosine is in solid-phase peptide synthesis (SPPS). The N-methyl group is of particular interest as it imparts resistance to enzymatic cleavage by proteases and helps to lock the peptide backbone into specific conformations, which can be crucial for receptor binding and biological activity.

In SPPS, the carboxylic acid of N-Boc-N-methyl-L-tyrosine is activated and coupled to the free amine of a resin-bound amino acid or peptide. The Boc group prevents the N-methylated amine from participating in the reaction. Following the coupling step, the Boc group is removed with a mild acid, such as trifluoroacetic acid (TFA), to reveal a new secondary amine, ready for the next coupling cycle.[\[8\]](#)[\[9\]](#)

Caption: Simplified cycle of incorporating N-Boc-N-methyl-L-tyrosine in SPPS.

The use of N-methylated amino acids like this one is a key strategy in the development of peptide-based drugs with improved pharmacokinetic profiles.[\[10\]](#) The unnatural amino acid 2',6'-dimethyl-L-tyrosine, a related compound, has found widespread use in developing synthetic opioid ligands, demonstrating the power of such modifications.[\[10\]](#)[\[11\]](#)

Safety, Handling, and Storage

- Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin.
- Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C, to prevent degradation.^[5]

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Boc-N-Methyl-L-tyrosine | C15H21NO5 - BuyersGuideChem [buyersguidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-Tyr-OMe | C15H21NO5 | CID 7019130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Boc-L-Tyrosine methyl ester CAS#: 4326-36-7 [m.chemicalbook.com]
- 5. Boc-N-alpha-methyl-O-benzyl-L-tyrosine CAS#: 64263-81-6 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 10. Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to N-Boc-N-methyl-L-tyrosine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b019121#physicochemical-data-of-n-boc-n-methyl-l-tyrosine\]](https://www.benchchem.com/product/b019121#physicochemical-data-of-n-boc-n-methyl-l-tyrosine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com